Fmoc-norArg(Z)2-OH

Solid-phase peptide synthesis Unnatural amino acid building blocks norarginine homologs

Fmoc-norArg(Z)2-OH is a protected, non-proteinogenic amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its core is L-norarginine—a lower homologue of arginine featuring a two-carbon spacer between the α-carbon and the guanidine group, versus the three-carbon spacer in canonical arginine.

Molecular Formula C36H34N4O8
Molecular Weight 650.7 g/mol
Cat. No. B13140017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-norArg(Z)2-OH
Molecular FormulaC36H34N4O8
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1
InChIKeyOJBZBKXVLYDJEI-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-norArg(Z)2-OH: Procurement-Grade Norarginine Building Block with Orthogonal Z-Protection for Fmoc-SPPS


Fmoc-norArg(Z)2-OH is a protected, non-proteinogenic amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its core is L-norarginine—a lower homologue of arginine featuring a two-carbon spacer between the α-carbon and the guanidine group, versus the three-carbon spacer in canonical arginine [1]. The α-amino group is shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the guanidine side chain bears two benzyloxycarbonyl (Z, also termed Cbz) protecting groups. The Z groups are orthogonal to standard Fmoc-SPPS acidolytic cleavage: they are stable to trifluoroacetic acid (TFA) and require hydrogenolysis (H₂, Pd/C) or strong acid conditions (HBr/AcOH, liquid HF) for removal . Commercially available in both L- (CAS 2044702-47-6) and D- (CAS 2044710-16-7) enantiomeric forms at ≥98% purity , this derivative serves applications where the shortened side chain and orthogonal side-chain protection confer distinct advantages over arginine-based or Pbf/Boc-protected norarginine analogs.

Why Fmoc-norArg(Z)2-OH Cannot Be Replaced by Fmoc-Arg(Z)2-OH or Fmoc-norArg(Pbf)-OH in Critical SPPS Workflows


Substituting Fmoc-norArg(Z)2-OH with the canonical arginine analog Fmoc-Arg(Z)2-OH (CAS 207857-35-0, MW 664.7) introduces an extra methylene in the side chain that measurably alters both proteolytic susceptibility and bioactivity profiles [1]. Conversely, replacing the Z-protected norarginine derivative with the more common Fmoc-norArg(Pbf)-OH or Fmoc-norArg(Boc)2-OH eliminates the orthogonal deprotection capability: Z groups are removed by hydrogenolysis rather than TFA, enabling strategies where acid-labile modifications elsewhere in the peptide must remain intact during side-chain deprotection [2]. The combination of altered side-chain geometry and distinct deprotection chemistry means that Fmoc-norArg(Z)2-OH occupies a specific, non-interchangeable niche in the norarginine building block landscape.

Quantitative Differentiation Evidence for Fmoc-norArg(Z)2-OH Relative to Closest Analogs


Side-Chain Length and Molecular Weight: Direct Structural Comparison of Fmoc-norArg(Z)2-OH vs Fmoc-Arg(Z)2-OH

Fmoc-norArg(Z)2-OH incorporates a norarginine core with a two-carbon spacer between the α-carbon and the guanidine moiety, one methylene shorter than the three-carbon spacer in arginine. This structural difference is reflected in the molecular formula and mass: Fmoc-D-norArg(Z)2-OH (CAS 2044710-16-7) has a molecular formula of C₃₆H₃₄N₄O₈ and a molecular weight of 650.68 g/mol , while the canonical analog Fmoc-Arg(Z)2-OH (CAS 207857-35-0) has C₃₇H₃₆N₄O₈ and 664.7 g/mol [1]. The 14.0 Da mass difference (one CH₂ unit) is analytically distinguishable by HPLC-MS and translates into altered conformational preferences in peptides. Molecular dynamics simulations of norArg-containing bicyclic peptides demonstrated that the shortened side chain critically determines integrin subtype selectivity between αvβ3 and αIIbβ3 [2].

Solid-phase peptide synthesis Unnatural amino acid building blocks norarginine homologs

Proteolytic Stability Enhancement: Plasma Half-Life Improvement upon Arg-to-norArg Substitution

In a structure-stability optimization study of a bicyclic peptide Factor XIIa inhibitor, Middendorp et al. (2017) systematically investigated amino acid substitutions at the N-terminal arginine position. The parent bicyclic peptide (peptide 1) exhibited a plasma half-life of t₁/₂ = 4 ± 2 h, with mass spectrometric analysis confirming that the primary proteolytic degradation event was clipping of the N-terminal arginine residue [1]. Replacement of the N-terminal arginine with norarginine (peptide 71) extended the plasma half-life to 22 ± 3 h, a 5.5-fold improvement. The final optimized inhibitor (peptide 73/FXII801), which combined the norarginine substitution with a 4-fluoro-phenylalanine modification, retained high affinity (Ki = 1.63 ± 0.18 nM), >27,000-fold selectivity over related proteases, and a plasma half-life of 16 ± 4 h [1].

Peptide therapeutic stability Protease resistance Factor XIIa inhibitors

Orthogonal Deprotection: Z Group Hydrogenolysis vs Pbf/Boc Acidolysis and Implications for SPPS Strategy

The Z (benzyloxycarbonyl) protecting groups on Fmoc-norArg(Z)2-OH are removed by catalytic hydrogenolysis (H₂, Pd/C) or strong acid conditions (HBr/AcOH, liquid HF), not by the standard TFA cleavage cocktails used in Fmoc-SPPS . In contrast, the Pbf and Boc protecting groups on Fmoc-norArg(Pbf)-OH and Fmoc-norArg(Boc)₂-OH are TFA-labile: Pbf removal typically reaches completion within 2–3 hours in TFA-based cocktails, while Boc groups are removed even more rapidly under the same conditions [1]. This orthogonality means that when a peptide sequence contains other acid-sensitive modifications (e.g., glycosylation, sulfation, or certain linker chemistries) that must survive the final cleavage step, Fmoc-norArg(Z)₂-OH enables a two-stage deprotection: (i) standard TFA cleavage to release the peptide from resin and remove acid-labile protecting groups while leaving the Z groups intact, followed by (ii) mild hydrogenolytic removal of the Z groups under neutral conditions. This provides a level of synthetic design flexibility unavailable with Pbf- or Boc-protected norarginine derivatives [2].

Orthogonal protecting group strategies Hydrogenolytic deprotection Acid-sensitive peptide synthesis

Reduced Trypsin Susceptibility: PTA-Norarginine vs PTA-Arginine and PTA-Homoarginine Kinetic Comparison

Ohyama et al. (1979) performed steady-state kinetic analysis of trypsin-catalyzed hydrolysis of phenylthiazolone (PTA) derivatives of arginine and its homologs. PTA-arginine exhibited a specificity constant (kcat/Km) comparable to Nα-unblocked arginine ester substrates, and both PTA-cavanine and PTA-homoarginine were hydrolyzed with kcat/Km values of the same order of magnitude as PTA-arginine. However, PTA-norarginine was markedly less susceptible to tryptic hydrolysis than PTA-homoarginine [1]. Notably, this trend inverts for linear ester substrates, where norarginine esters are more susceptible than homoarginine esters—indicating that the shortened side chain of norarginine specifically alters interaction with the trypsin active site in a substrate-context-dependent manner [1].

Trypsin substrate specificity Proteolytic susceptibility Arginine homolog kinetics

Integrin Subtype Selectivity: norArg-Gly-Asp Motif Confers αvβ3 Selectivity Over αIIbβ3

Yang et al. (2026) designed a series of RGD-containing bicyclic peptides featuring a tryptathionine bridge and identified peptide 5j, which incorporates the non-canonical norArg-Gly-Asp sequence. This peptide exhibited high affinity and selectivity toward integrin αvβ3. Molecular dynamics simulations demonstrated that the norarginine residue plays a critical role in determining selectivity between αvβ3 and αIIbβ3 integrins [1]. This is significant because achieving subtype selectivity among RGD-binding integrins (αvβ3, αvβ5, αvβ6, α5β1, αIIbβ3) has been a persistent challenge; the norArg substitution represents a structure-based solution. Peptide-drug conjugates employing peptide 5j as the targeting ligand showed significant inhibitory effects on A549 cells both in vitro and in vivo [1].

Integrin targeting peptides RGD motif engineering Bicyclic peptide therapeutics

Steric and Coupling Considerations: Norarginine and Arginine as Sterically Demanding Residues in SPPS

A patent describing improved methods for peptide synthesis (CN 200780037419) explicitly identifies arginine, homoarginine, and norarginine as amino acids that are significantly more difficult to couple to growing peptide chains compared to other amino acids, particularly in solid-phase synthesis where the resin surface introduces additional steric constraints [1]. The patent notes that standard coupling approaches using DCC/HOBt require up to 5:1 molar excess of the incoming amino acid or oligopeptide with repeated coupling cycles to achieve acceptable yields. While the patent focuses on overcoming this limitation, the key insight for procurement is that norarginine derivatives share the steric coupling challenge of arginine—but with the added benefit of the shortened side chain, which may offer marginally improved accessibility in sterically congested sequences compared to arginine, particularly when the Z protecting groups (which are less bulky than Pbf) are employed .

Difficult coupling sequences Steric hindrance in SPPS Arginine-rich peptide synthesis

Recommended Application Scenarios Where Fmoc-norArg(Z)₂-OH Provides Demonstrable Advantage


Peptide Therapeutics Requiring Extended Plasma Half-Life via N-Terminal norArg Stabilization

Based on the 5.5-fold plasma half-life improvement demonstrated by Middendorp et al. (2017) upon substituting N-terminal arginine with norarginine in a bicyclic FXIIa inhibitor [1], Fmoc-norArg(Z)₂-OH is the building block of choice for synthesizing peptide macrocycle or constrained peptide libraries where N-terminal proteolytic degradation by arginine-specific plasma proteases is a known failure mode. The Z protection strategy is particularly advantageous here because bicyclic peptides often contain acid-sensitive conformational constraints or linker chemistries that benefit from orthogonal, non-acidolytic final deprotection via hydrogenolysis.

Integrin Subtype-Selective Targeting Ligands Incorporating the norArg-Gly-Asp Motif

For research programs developing αvβ3-selective imaging agents, drug conjugates, or targeted nanoparticles, Fmoc-norArg(Z)₂-OH enables direct incorporation of the norArg residue at the critical position of the RGD motif. As shown by Yang et al. (2026), the norArg-Gly-Asp sequence confers selectivity for αvβ3 over αIIbβ3, which is critical for avoiding platelet-related off-target effects [2]. The Z-protected derivative is compatible with the tryptathionine cyclization chemistry used in these bicyclic peptide constructs, and the orthogonal deprotection allows late-stage hydrogenolytic unveiling of the guanidine group without disturbing the bicyclic scaffold.

Synthesis of Peptides Bearing Acid-Labile Post-Translational Modifications Alongside Norarginine

When a peptide sequence requires both a norarginine residue and acid-sensitive modifications such as sulfotyrosine, phosphorylated residues, or certain glycosidic linkages, Fmoc-norArg(Z)₂-OH is the uniquely suitable building block. Its Z protecting groups survive the TFA cleavage step that removes other side-chain protections and liberates the peptide from the resin [3]. The peptide can then be purified with Z groups intact and subjected to mild catalytic hydrogenolysis (H₂, Pd/C) as the final step, preserving acid-labile functionalities that would be destroyed by the TFA conditions required for Pbf or Boc deprotection .

Structure-Activity Relationship Studies Systematically Varying Arginine Side-Chain Length

For medicinal chemistry campaigns exploring the impact of guanidine-bearing side-chain length on target engagement, Fmoc-norArg(Z)₂-OH provides the two-carbon spacer variant in a panel that would also include Fmoc-Arg(Z)₂-OH (three-carbon spacer) and potentially Fmoc-homoArg(Z)₂-OH (four-carbon spacer). The matched Z protection across all three homologs ensures consistent deprotection chemistry and SPPS handling, isolating the biological effect of side-chain length from protecting-group-dependent variables. The trypsin susceptibility data from Ohyama et al. (1979) [4] further supports that homolog identity meaningfully alters protease recognition, validating the scientific rationale for such a systematic SAR approach.

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